4-Imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride - 2126164-14-3

4-Imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride

Catalog Number: EVT-2976471
CAS Number: 2126164-14-3
Molecular Formula: C10H9ClF3N3
Molecular Weight: 263.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532)

  • Compound Description: PF-04991532 is a hepatoselective glucokinase activator investigated for treating type 2 diabetes mellitus. [, , , ] Its development aimed to achieve liver-specific activation of glucokinase, minimizing systemic hypoglycemic risks associated with pancreatic activation. [, ] Studies highlighted its moderate metabolic elimination in humans, with acyl glucuronidation, amide bond hydrolysis, and CYP3A4-mediated cyclopentyl ring oxidation as primary metabolic pathways. [] Notably, monohydroxylated metabolites, absent in rats and dogs, were observed in humans and cynomolgus monkeys. [] Further investigation revealed the crucial role of organic anion transporting polypeptides (OATPs) in the hepatic uptake and target tissue exposure of PF-04991532. []

1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)

  • Compound Description: Razaxaban, formerly known as DPC 906 and BMS-561389, is a potent, selective, and orally bioavailable factor Xa inhibitor. [] Its development focused on improving selectivity for factor Xa over trypsin and plasma kallikrein by incorporating an aminobenzisoxazole as the P1 ligand. [] The optimization process also involved enhancing permeability and reducing protein binding through modifications of the P4 moiety. []

5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline

  • Compound Description: This compound serves as a crucial intermediate in synthesizing the antitumor agent nilotinib. [, , ] Synthetic routes often start from 3,5-dinitro-1-trifluoromethylbenzene, undergoing fluorination, substitution with 4-methyl-1H-imidazole, and subsequent reduction. [, , ]

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide (Nilotinib)

  • Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. [, , , , , , , ] Research on nilotinib focuses on characterizing its various crystalline forms, including those of its salts, to optimize pharmaceutical formulations. [, , , , , ] Studies also explore its pharmacokinetic properties and degradation profiles under various conditions. [, ]
  • Relevance: Nilotinib incorporates 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline as a key structural component. [, , ] Since 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline is very similar to 4-Imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride, this connection suggests that 4-Imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride could potentially be used as a building block for synthesizing nilotinib analogs or derivatives with potentially modified pharmacological profiles.
  • Compound Description: This compound's synthesis is described in the context of developing efficient synthetic routes for complex molecules. [, ] The described synthesis highlights the use of hydrogenation, N-alkylation, and various coupling reactions to achieve the final compound. [, ]

Properties

CAS Number

2126164-14-3

Product Name

4-Imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride

IUPAC Name

4-imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride

Molecular Formula

C10H9ClF3N3

Molecular Weight

263.65

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16;/h1-6H,14H2;1H

InChI Key

ZBYYKXWFEIKBLR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.